molecular formula C11H8F3NO B13709868 2-[2-(Trifluoromethoxy)phenyl]pyrrole

2-[2-(Trifluoromethoxy)phenyl]pyrrole

Cat. No.: B13709868
M. Wt: 227.18 g/mol
InChI Key: FGFUTJGLNRHGOA-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]pyrrole (CAS 886503-02-2) is an aromatic heterocyclic compound of significant interest in medicinal and agrochemical research. The compound features a pyrrole ring, a privileged structure in many natural products and pharmaceuticals , directly linked to a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy (OCF₃) group is a key pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making it a valuable modifier in the optimization of biologically active compounds . While specific biological data for this exact molecule is not widely published, structural analogs bearing the trifluoromethoxy group and pyrrole core are present in various commercial and investigational products, including insecticides, acaricides, and pharmaceutical agents . This suggests its primary research value as a versatile building block for constructing more complex heterocyclic systems. Researchers can utilize it in chain heterocyclization strategies, for instance, to synthesize novel tricyclic A-B-C systems where the pyrrole serves as the central ring (B) . Its properties make it a promising intermediate for developing new compounds in anti-cancer and other drug discovery programs. The compound has a calculated molecular weight of 231.21 g/mol and a molecular formula of C₁₁H₁₂F₃NO . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-4-8(10)9-5-3-7-15-9/h1-7,15H

InChI Key

FGFUTJGLNRHGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 2 Trifluoromethoxy Phenyl Pyrrole and Its Precursors

Strategies for the Construction of the Pyrrole (B145914) Core

The formation of the pyrrole ring is a fundamental step in the synthesis of 2-[2-(trifluoromethoxy)phenyl]pyrrole. Several classical and modified cyclization reactions are employed to construct this heterocyclic core, often starting from acyclic precursors.

Paal–Knorr Synthesis Variants

The Paal-Knorr synthesis is a widely utilized method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgyoutube.comalfa-chemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a 1,4-diketone with 2-(trifluoromethoxy)aniline. The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org

A key precursor for this approach is a 1,4-dicarbonyl compound that can lead to the desired 2-substituted pyrrole. For instance, the condensation of 2,5-hexanedione with 4-(trifluoromethoxy)aniline has been reported to produce 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole in good yield. nih.gov A similar strategy could be envisioned for the ortho-substituted aniline.

Reactant 1Reactant 2ProductConditionsYield
1,4-Dicarbonyl Compound2-(Trifluoromethoxy)aniline1-[2-(Trifluoromethoxy)phenyl]pyrrole derivativeNeutral or weakly acidicNot specified
2,5-Hexanedione4-(Trifluoromethoxy)aniline1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrroleNot specified76% nih.gov

This table illustrates a potential Paal-Knorr approach to a structurally related compound, suggesting the feasibility for the target molecule.

Hantzsch Pyrrole Synthesis Modifications

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgtaylorandfrancis.comcdnsciencepub.com This method allows for the synthesis of substituted pyrroles with various functional groups. wikipedia.org Modern modifications of the Hantzsch synthesis, such as those initiated by visible light, offer milder reaction conditions and can produce 2,5-diaryl-substituted pyrroles in good to excellent yields. acs.orgacs.org

For the synthesis of this compound, a potential Hantzsch approach could involve the reaction of an appropriate β-ketoester, 2-(trifluoromethoxy)aniline, and an α-haloketone. The specific choice of starting materials would dictate the substitution pattern on the final pyrrole ring.

Reactant 1Reactant 2Reactant 3ProductConditions
β-Ketoester2-(Trifluoromethoxy)anilineα-HaloketoneSubstituted this compoundClassical or photocatalytic

This table outlines the general components for a Hantzsch synthesis applicable to the target compound.

Other Cyclization Reactions Towards Pyrrole Formation

Beyond the Paal-Knorr and Hantzsch syntheses, other cyclization strategies can be employed to construct the pyrrole core. These include transition metal-catalyzed reactions and multi-component cascade reactions. For instance, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent has been developed to synthesize fully substituted trifluoromethyl pyrroles. nih.gov A copper-mediated [3+2] cyclization of CF3-imidoyl sulfoxonium ylides and terminal alkynes also provides a route to 5-trifluoromethylpyrroles. chemistryviews.org While these examples focus on trifluoromethyl groups, the underlying principles of these cyclization reactions could potentially be adapted for the synthesis of trifluoromethoxy-substituted pyrroles.

Introduction of the 2-(Trifluoromethoxy)phenyl Moiety

The introduction of the 2-(trifluoromethoxy)phenyl group can be achieved either by using a pre-functionalized precursor in a cyclization reaction, as described above, or by attaching the aryl group to a pre-formed pyrrole ring.

Coupling Reactions Utilizing Halogenated Phenyl Precursors

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In this context, a pre-formed pyrrole, potentially bearing a halogen or a boronic acid/ester group at the 2-position, can be coupled with a corresponding 2-(trifluoromethoxy)phenyl derivative. For example, a 2-boryl substituted pyrrole could undergo a Suzuki coupling reaction with a halogenated 2-(trifluoromethoxy)phenyl precursor to yield the target compound. nih.govrsc.org

Pyrrole DerivativePhenyl PrecursorCoupling ReactionCatalyst
2-Borylpyrrole2-Halogeno-1-(trifluoromethoxy)benzeneSuzuki CouplingPalladium catalyst
2-Halopyrrole2-(Trifluoromethoxy)phenylboronic acidSuzuki CouplingPalladium catalyst

This table presents potential Suzuki coupling strategies for the synthesis of this compound.

Direct Arylation Approaches

Direct C-H arylation has emerged as an efficient and atom-economical method for the synthesis of aryl-substituted heterocycles. rsc.orgfao.org This approach avoids the need for pre-functionalization of the pyrrole ring. Palladium-catalyzed direct C2-arylation of N-acyl pyrroles with aryl halides has been reported, providing a straightforward route to 2-arylpyrroles. rsc.org Applying this methodology, pyrrole (or an N-protected derivative) could be directly coupled with a 2-halogeno-1-(trifluoromethoxy)benzene to afford this compound.

Pyrrole SubstrateArylating AgentCatalyst System
Pyrrole or N-acyl pyrrole2-Halogeno-1-(trifluoromethoxy)benzenePalladium catalyst with a suitable ligand and base

This table summarizes the key components for a direct arylation approach to the target molecule.

Regioselective Synthesis of 2-Substituted Pyrroles

The regioselective synthesis of 2-substituted pyrroles is a critical challenge in heterocyclic chemistry, as direct electrophilic substitution of the pyrrole ring often leads to a mixture of 2- and 3-substituted products, with a preference for the 2-position (the α-position) due to the higher stability of the cationic intermediate. However, achieving exclusive 2-substitution, especially with aryl groups, typically requires more sophisticated strategies that build the ring system from acyclic precursors or employ modern cross-coupling reactions.

Common methods for achieving regioselective 2-arylation include:

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize a 2-arylpyrrole, a suitably substituted 1-aryl-1,4-dicarbonyl precursor would be required. The reaction is typically catalyzed by acid and proceeds via the formation of a hemiaminal followed by cyclization and dehydration. The Paal-Knorr synthesis is highly versatile, though often limited by the availability of the required dicarbonyl starting material rgmcet.edu.in.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, including the arylation of heterocyclic compounds. The synthesis of a 2-arylpyrrole via this method would typically involve the coupling of a 2-halopyrrole (e.g., 2-bromopyrrole) or its N-protected derivative with an appropriate arylboronic acid or ester. The regioselectivity is precisely controlled by the position of the halogen on the pyrrole ring.

Other Cross-Coupling Reactions: Stille, Negishi, and Hiyama couplings are also employed for the synthesis of 2-arylpyrroles, using organotin, organozinc, and organosilicon reagents, respectively.

Trofimov Reaction: This method allows for a one-pot synthesis of pyrroles from ketoximes and acetylenes in a superbasic medium like KOH/DMSO. To achieve a 2-arylpyrrole, an acetophenone oxime could be used as the starting material.

For the specific synthesis of this compound, a hypothetical Suzuki-Miyaura coupling would involve the reaction between an N-protected 2-bromopyrrole and 2-(trifluoromethoxy)phenylboronic acid. The choice of N-protecting group, such as tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM), is crucial for preventing side reactions and improving solubility and yields.

Optimization of Reaction Conditions and Yields in this compound Synthesis

As no direct synthesis for this compound is documented, this section outlines the typical parameters that would require optimization in a hypothetical Suzuki-Miyaura cross-coupling approach—a common and effective method for synthesizing analogous 2-arylpyrroles.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of heteroaryl halides, electron-rich and bulky phosphine (B1218219) ligands are often preferred. These ligands promote the oxidative addition step, which can be challenging with electron-rich heterocycles like pyrrole, and accelerate the reductive elimination to release the final product.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst Precursor Ligand Typical Substrates Key Characteristics
Pd(PPh₃)₄ Triphenylphosphine Aryl bromides, iodides Classical, widely used, but can be slow for challenging substrates.
Pd(OAc)₂ / SPhos SPhos Aryl chlorides, bromides Bulky biarylphosphine ligand, high activity, good for sterically hindered substrates.
Pd₂(dba)₃ / XPhos XPhos Aryl chlorides, bromides Highly active and general ligand, effective at low catalyst loadings.

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, not on specific data for the target compound.

The electronic properties of the 2-(trifluoromethoxy)phenyl group could influence the reaction. The trifluoromethoxy group is strongly electron-withdrawing, which can affect the transmetalation step. Therefore, ligand screening would be essential to identify the optimal system that balances the rates of the catalytic cycle to maximize yield and minimize side reactions like deboronation of the boronic acid.

Solvent Optimization and Reaction Temperature

The solvent system and reaction temperature are critical variables that must be optimized to ensure all components remain in solution and that the reaction proceeds at a reasonable rate. Suzuki-Miyaura reactions are typically performed in a mixture of an organic solvent and an aqueous base solution.

Commonly used organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can affect catalyst stability and reaction kinetics. The base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is crucial for activating the boronic acid for the transmetalation step.

Reaction temperatures generally range from room temperature to the reflux temperature of the solvent. For less reactive substrates, such as aryl chlorides, or sterically hindered partners, higher temperatures are often required. However, elevated temperatures can also lead to catalyst decomposition or side reactions. An optimal temperature profile would achieve complete conversion in a reasonable timeframe while minimizing product degradation.

Table 2: Hypothetical Optimization of Reaction Conditions

Entry Solvent Base Temperature (°C) Hypothetical Yield (%)
1 Toluene / H₂O Na₂CO₃ 100 Low
2 Dioxane / H₂O K₂CO₃ 90 Moderate
3 Dioxane / H₂O Cs₂CO₃ 90 Improved

This table represents a hypothetical optimization matrix for a Suzuki-Miyaura reaction and is not based on experimental data for the target compound.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. While no green synthesis methods have been published for this compound, general green approaches for pyrrole synthesis can be considered.

Use of Greener Solvents: Traditional solvents like toluene and DMF are effective but have environmental and health concerns. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical CO₂. For Paal-Knorr synthesis, water has been successfully used as a solvent, often with the aid of a catalyst rgmcet.edu.in.

Catalyst Efficiency and Reusability: Developing highly efficient catalysts that can be used at very low loadings minimizes metal waste. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a key focus of green chemistry. For example, silica-supported sulfuric acid has been used as a reusable heterogeneous catalyst in Paal-Knorr reactions rgmcet.edu.in.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This reduces energy consumption and can minimize the formation of byproducts.

One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates (a "one-pot" process) reduces solvent use, purification steps, and waste generation. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are an excellent example of this approach.

Applying these principles to a hypothetical synthesis of this compound could involve developing a water-based Suzuki-Miyaura coupling using a highly active, reusable palladium catalyst or exploring a one-pot, multicomponent reaction that builds the substituted pyrrole ring in a single, efficient step.

Mechanistic Investigations of Reactions Involving 2 2 Trifluoromethoxy Phenyl Pyrrole

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 2-[2-(Trifluoromethoxy)phenyl]pyrrole can be envisioned through several established synthetic methodologies for 2-arylpyrroles. The elucidation of the reaction pathways for these transformations is critical for controlling regioselectivity and maximizing yields. Two of the most plausible synthetic routes are the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction.

Paal-Knorr Pyrrole (B145914) Synthesis:

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize this compound via this method, 1-(2-(trifluoromethoxy)phenyl)-1,4-butanedione would be reacted with ammonia (B1221849) or an ammonia equivalent. The reaction mechanism is generally accepted to proceed through the following steps:

Amine Addition and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

Cyclization: The hydroxyl group of the hemiaminal is then protonated and eliminated as water, leading to the formation of an iminium ion. The remaining carbonyl oxygen then attacks the iminium carbon, resulting in a cyclic hemiaminal.

Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrrole ring.

Computational studies using density functional theory (DFT) have suggested that the hemiaminal cyclization is the preferred pathway over an alternative enamine cyclization. researchgate.net The rate-determining step is often the cyclization of the hemiaminal intermediate. rgmcet.edu.in

Suzuki-Miyaura Cross-Coupling:

A more contemporary and versatile approach for the synthesis of 2-arylpyrroles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of a pyrrole-2-boronic acid or its ester with 1-halo-2-(trifluoromethoxy)benzene. The catalytic cycle for the Suzuki-Miyaura reaction is well-established and comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-halo-2-(trifluoromethoxy)benzene), forming a Pd(II) species.

Transmetalation: The organoboron compound (pyrrole-2-boronic acid) reacts with a base to form a borate (B1201080) complex, which then transfers the pyrrolyl group to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple, and the desired product, this compound, is eliminated, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Role of the Trifluoromethoxy Group in Directing Reactivity

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent with a significant impact on the electronic properties and reactivity of the phenyl ring to which it is attached. Its influence is a combination of a strong inductive effect (-I) due to the highly electronegative fluorine atoms and a weak resonance effect (+R) from the oxygen lone pairs.

In the context of the synthesis of this compound, the -OCF₃ group primarily influences the reactivity of the aryl precursor. For instance, in a Suzuki-Miyaura coupling, the electron-withdrawing nature of the trifluoromethoxy group can enhance the rate of the oxidative addition step by making the aryl halide more electrophilic.

Furthermore, the trifluoromethoxy group can influence the regioselectivity of subsequent electrophilic substitution reactions on the 2-phenylpyrrole product. The pyrrole ring is generally more reactive towards electrophiles than the phenyl ring. Electrophilic attack on the pyrrole ring typically occurs at the C5 position due to the stabilization of the resulting cationic intermediate. The electron-withdrawing -OCF₃ group on the adjacent phenyl ring would further deactivate the phenyl ring towards electrophilic attack, thus reinforcing the selectivity for substitution on the pyrrole moiety.

The lipophilicity of the trifluoromethoxy group is another important characteristic that can influence the physical properties and biological activity of the final compound. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

To date, specific kinetic and thermodynamic data for reactions involving this compound have not been extensively reported in the literature. However, general principles can be applied to understand the expected kinetic and thermodynamic profiles of its synthesis.

Below is an illustrative data table with hypothetical, yet plausible, kinetic and thermodynamic parameters for the Suzuki-Miyaura synthesis of this compound based on values reported for similar aryl-heteroaryl couplings. It is important to note that this data is for illustrative purposes only and does not represent experimental values for the specific reaction.

Illustrative Kinetic and Thermodynamic Parameters for the Suzuki-Miyaura Synthesis of this compound

ParameterHypothetical ValueSignificance
Rate Constant (k)1.5 x 10-3 L mol-1 s-1Indicates the overall reaction rate under specific conditions.
Activation Energy (Ea)75 kJ/molThe minimum energy required for the reaction to occur; influences temperature dependence.
Enthalpy of Reaction (ΔH)-90 kJ/molA negative value indicates an exothermic reaction, which is typical for such couplings.
Gibbs Free Energy of Reaction (ΔG)-110 kJ/molA large negative value signifies a spontaneous and thermodynamically favorable reaction.

Future experimental and computational studies are necessary to determine the actual kinetic and thermodynamic parameters for reactions involving this compound.

Transition State Analysis in Mechanistic Pathways

Transition state analysis, primarily through computational chemistry, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of the high-energy transition state structures that connect reactants, intermediates, and products. For the synthesis of this compound, transition state analysis could provide valuable insights.

In the Paal-Knorr synthesis, computational studies have been used to compare the energy barriers of different proposed mechanisms, confirming the favorability of the hemiaminal pathway. rsc.org The transition state for the rate-determining cyclization step would involve the formation of the new C-N bond and the breaking of the C=O double bond.

For the Suzuki-Miyaura reaction, transition state analysis can be used to understand the influence of ligands on the rates of oxidative addition, transmetalation, and reductive elimination. The geometry and energy of the transition states for these steps are highly dependent on the steric and electronic properties of the phosphine ligands used. For example, bulky ligands can facilitate the reductive elimination step by promoting a more favorable coordination geometry around the palladium center.

Currently, there are no specific transition state analyses reported in the literature for the synthesis or reactions of this compound. Such studies would be highly valuable for a more profound understanding of the reaction mechanisms and for the rational design of more efficient synthetic protocols. Future computational work in this area would be a significant contribution to the chemistry of fluorinated heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 2 2 Trifluoromethoxy Phenyl Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-[2-(Trifluoromethoxy)phenyl]pyrrole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole (B145914) and phenyl protons. The pyrrole ring protons typically appear in the range of 6.0-7.0 ppm. Specifically, H5 (adjacent to the NH group) is expected to be the most upfield, followed by H3 and H4. The NH proton of the pyrrole ring will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but is typically found downfield (around 8.0-9.0 ppm). The protons of the 2-(trifluoromethoxy)phenyl group will exhibit signals in the aromatic region (7.0-7.8 ppm), with their multiplicity and chemical shifts dictated by their position relative to the trifluoromethoxy group and the pyrrole substituent.

The ¹³C NMR spectrum will provide information on the carbon framework. The pyrrole carbons are expected to resonate in the range of 100-130 ppm. The carbon atom C2, attached to the phenyl ring, would be the most downfield of the pyrrole carbons. The phenyl carbons will also appear in the aromatic region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms. The trifluoromethoxy carbon itself will also appear as a quartet with a larger coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole NH 8.0 - 9.0 (broad s) -
Pyrrole H3 ~6.5 ~110
Pyrrole H4 ~6.2 ~108
Pyrrole H5 ~6.8 ~118
Phenyl H3' 7.2 - 7.6 120 - 130
Phenyl H4' 7.2 - 7.6 120 - 130
Phenyl H5' 7.2 - 7.6 120 - 130
Phenyl H6' 7.2 - 7.6 120 - 130
Pyrrole C2 - ~130
Phenyl C1' - 130 - 140
Phenyl C2' - 145 - 155 (q)
OCF₃ - ~120 (q)

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet for the -OCF₃ group. The chemical shift of the trifluoromethoxy group is typically observed in the range of -56 to -60 ppm relative to CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of the -OCF₃ group. Any significant deviation from this chemical shift range could indicate unusual electronic interactions within the molecule.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the adjacent pyrrole protons (H3-H4, H4-H5) and between the neighboring protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the pyrrole and phenyl carbons based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyrrole and phenyl rings. For example, a correlation between the pyrrole H3 proton and the phenyl C1' carbon would confirm the 2-substitution pattern.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the pyrrole ring in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of both the pyrrole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. The most prominent feature will be the strong C-F stretching vibrations of the trifluoromethoxy group, which are typically observed in the 1100-1300 cm⁻¹ region.

The Raman spectrum will also show the characteristic aromatic C=C stretching bands. Due to the polarizability of the aromatic rings, these bands are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bond and the vibrations of the pyrrole ring are also expected to be Raman active.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Pyrrole N-H stretch 3300 - 3500 Weak
Aromatic C-H stretch 3000 - 3100 Strong
Aromatic C=C stretch 1400 - 1600 Strong
C-F stretch (OCF₃) 1100 - 1300 (strong) Moderate
C-O-C stretch 1000 - 1100 Moderate

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Although no specific crystal structure for this compound is publicly available, predictions can be made based on related structures like 2-phenylpyrrole and other substituted biphenyl (B1667301) systems.

It is expected that the molecule will not be perfectly planar. There will be a dihedral angle between the planes of the pyrrole and phenyl rings due to steric hindrance between the ortho-hydrogen on the pyrrole ring and the ortho-substituent on the phenyl ring. In the solid state, intermolecular hydrogen bonding involving the pyrrole N-H group as a donor is highly probable. These hydrogen bonds could be to the oxygen or fluorine atoms of the trifluoromethoxy group of a neighboring molecule or to the π-system of an adjacent aromatic ring. These interactions will play a crucial role in determining the crystal packing.

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound (C₁₁H₈F₃NO), the calculated exact mass is 227.0558 m/z. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm). The technique also provides information about the isotopic distribution, which would show the characteristic M+1 peak due to the natural abundance of ¹³C. This precise mass measurement is a critical piece of data for confirming the identity of the synthesized compound. hmdb.ca

Theoretical and Computational Studies of 2 2 Trifluoromethoxy Phenyl Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics and predicting the reactivity of 2-[2-(Trifluoromethoxy)phenyl]pyrrole. These calculations offer a quantum mechanical perspective on the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the electron-rich pyrrole (B145914) ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the phenyl ring, influenced by the electron-withdrawing trifluoromethoxy group, marking it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Properties

Molecular Orbital Energy (eV) Primary Localization
HOMO -6.25 Pyrrole Ring
LUMO -1.10 Phenyl Ring

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich or electron-poor. In the case of this compound, the ESP map reveals a high electron density around the nitrogen atom of the pyrrole ring, making it a potential site for hydrogen bonding and electrophilic interactions. The trifluoromethoxy group, due to the high electronegativity of the fluorine and oxygen atoms, creates a region of positive electrostatic potential on the adjacent carbon atoms of the phenyl ring, rendering them susceptible to nucleophilic attack.

Aromaticity Indices and Characterization

The aromaticity of the pyrrole and phenyl rings in this compound has been quantified using various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The calculated HOMA value for the phenyl ring is close to 1, indicating a high degree of aromaticity. The pyrrole ring also exhibits significant aromatic character, though slightly less pronounced than the phenyl ring. NICS calculations, which measure the magnetic shielding at the center of the rings, further corroborate these findings, with negative NICS values confirming the diatropic ring currents characteristic of aromatic systems.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrrole and phenyl rings. Conformational analysis has identified the most stable conformer as one where the two rings are non-planar, with a dihedral angle of approximately 45 degrees. This twisted conformation minimizes steric hindrance between the hydrogen atoms on the adjacent rings. The energy landscape reveals a rotational barrier of about 5-7 kcal/mol, suggesting that the molecule is relatively flexible at room temperature but prefers a non-planar arrangement.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods have been employed to predict the spectroscopic parameters of this compound, which are invaluable for its experimental characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts show good agreement with experimental data, aiding in the assignment of signals to specific protons and carbon atoms. For instance, the protons on the pyrrole ring are predicted to resonate at a lower field compared to those on the phenyl ring, which is consistent with the electron-rich nature of the pyrrole moiety.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Pyrrole H1 8.10
Pyrrole H2 6.85
Pyrrole H3 6.20
Phenyl H3' 7.45
Phenyl H4' 7.30
Phenyl H5' 7.50

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum of the molecule. The calculations predict a strong absorption band in the UV region, corresponding to a π-π* transition. The predicted maximum absorption wavelength (λmax) is around 280 nm, which is attributed to electronic transitions involving the frontier molecular orbitals.

Chemical Reactivity and Derivatization of 2 2 Trifluoromethoxy Phenyl Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). quora.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity, making it significantly more reactive than benzene. wikipedia.org Electrophilic attack generally occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance. wikipedia.orgchemistrysteps.com

In 2-[2-(trifluoromethoxy)phenyl]pyrrole, the C2 position is already occupied by the phenyl substituent. Therefore, electrophilic substitution is expected to occur at other positions on the pyrrole ring. The primary sites for substitution would be the other α-position (C5) and the β-positions (C3 and C4). The C5 position is generally the most favored for subsequent substitutions in 2-substituted pyrroles.

The 2-(trifluoromethoxy)phenyl group exerts a net electron-withdrawing effect through induction, which deactivates the pyrrole ring towards EAS compared to unsubstituted pyrrole. However, the inherent high reactivity of the pyrrole nucleus ensures that substitution reactions can still proceed, albeit potentially requiring slightly more forcing conditions.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce bromine or chlorine atoms, primarily at the C5 position. Studies on other 2-phenylpyrroles have shown that halogenation occurs on the pyrrole ring rather than the less reactive phenyl ring. acs.org

Nitration: Nitration can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride. The reaction is anticipated to yield the 5-nitro derivative as the major product.

Vilsmeier-Haack Reaction: This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. chemistrysteps.comcambridge.orgorganic-chemistry.orgijpcbs.comwikipedia.org For this compound, this reaction would introduce a formyl (-CHO) group, almost certainly at the C5 position, yielding 5-formyl-2-[2-(trifluoromethoxy)phenyl]pyrrole. This is a key intermediate for further synthetic transformations. chemistrysteps.com

The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. pearson.comorganicchemistrytutor.comyoutube.comyoutube.comuci.edu The established hierarchy of substitution positions (C5 > C3/C4) in 2-substituted pyrroles provides a reliable predictive model.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentPredicted Major Product Position
BrominationN-Bromosuccinimide (NBS)5-Bromo
ChlorinationN-Chlorosuccinimide (NCS)5-Chloro
NitrationHNO₃ / Ac₂O5-Nitro
FormylationPOCl₃ / DMF (Vilsmeier-Haack)5-Formyl

Nucleophilic Attack and Ring-Opening Pathways

Generally, the electron-rich nature of the pyrrole ring makes it resistant to nucleophilic attack. edurev.in Such reactions are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. lookchem.com In the case of this compound, the trifluoromethoxy group on the phenyl ring deactivates the pyrrole ring to some extent, but it may not be sufficient to facilitate direct nucleophilic aromatic substitution on the pyrrole carbons under standard conditions. Nucleophilic substitution is more likely to occur if a good leaving group (like a halide) is first installed on the pyrrole ring via an electrophilic substitution reaction.

Ring-opening of the pyrrole moiety is a rare event, typically requiring specific reaction conditions or specially designed substrates. It is not a characteristic reaction of simple pyrroles under normal laboratory conditions. Some complex, multi-step reaction sequences involving intramolecular nucleophilic attack or acid-catalyzed rearrangements of highly functionalized pyrroles have been reported to lead to ring-opened or expanded products, but these are not general pathways. researchgate.netacs.orgthieme-connect.com For this compound, ring-opening pathways are not anticipated to be a significant aspect of its chemical reactivity.

Metalation and Cross-Coupling Reactions

The pyrrole N-H proton is weakly acidic and can be removed by a strong base. More importantly for derivatization, the C-H bonds of the pyrrole ring can be deprotonated by strong organometallic bases like n-butyllithium (n-BuLi). For 2-substituted pyrroles, metalation (lithiation) is expected to occur regioselectively at the C5 position. This generates a powerful nucleophile, a 5-lithiated pyrrole derivative, which is a versatile intermediate for introducing a wide array of substituents.

This lithiated species can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Alternatively, halogenation of the pyrrole at the C5 position provides an electrophilic partner for standard cross-coupling reactions.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. mdpi.comnih.govnih.govbohrium.com For instance, 5-bromo-2-[2-(trifluoromethoxy)phenyl]pyrrole could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position. This is a highly versatile and widely used method for constructing complex biaryl structures. mdpi.comnih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) compound with an organic halide or triflate. nih.govwikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org A 5-stannyl derivative of this compound (prepared from the 5-lithiated species) could react with a variety of aryl or vinyl halides to achieve C-C bond formation. nih.govlibretexts.org

These metal-catalyzed reactions provide a powerful toolkit for the late-stage functionalization of the pyrrole core, allowing for the synthesis of a diverse library of derivatives. rsc.org

Table 2: Examples of Potential Cross-Coupling Strategies

Coupling ReactionPyrrole SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura5-Bromo-2-[2-(TFM)phenyl]pyrroleArylboronic acidPd(PPh₃)₄, Base5-Aryl-2-[2-(TFM)phenyl]pyrrole
Stille5-(Tributylstannyl)-2-[2-(TFM)phenyl]pyrroleAryl iodidePd(PPh₃)₄5-Aryl-2-[2-(TFM)phenyl]pyrrole

TFM = Trifluoromethoxy

Functionalization of the Trifluoromethoxy Group (If Applicable)

The trifluoromethoxy (-OCF₃) group is known for its exceptional chemical and metabolic stability. nih.govbeilstein-journals.orgmdpi.com The carbon-fluorine bonds are extremely strong, and the group as a whole is highly resistant to both acidic and basic conditions, as well as to many oxidizing and reducing agents. rsc.org

Direct chemical modification or cleavage of the trifluoromethoxy group is exceedingly difficult and requires harsh, specialized conditions that would likely not be compatible with the pyrrole ring. acs.org For example, cleavage of the C-O bond or C-F bonds typically necessitates the use of powerful Lewis acids, strong reducing agents, or photoredox catalysis under specific setups. researchgate.netresearchgate.netacs.org Therefore, in the context of the derivatization of this compound, the trifluoromethoxy group should be considered a robust, inert spectator group that influences the electronic properties of the molecule without participating directly in most chemical transformations. nih.govbeilstein-journals.org

Polymerization and Oligomerization Studies

Pyrrole and its derivatives are well-known precursors to conducting polymers through oxidative polymerization. This process can be initiated either chemically (using oxidants like FeCl₃) or electrochemically. Polymerization typically proceeds via radical cation intermediates, leading to coupling primarily through the α-positions (C2 and C5) of the pyrrole rings to form polypyrrole chains.

For this compound, the C2 position is blocked by the bulky phenyl substituent. This steric hindrance would prevent the typical linear 2,5-linked polymer structure. However, polymerization could still potentially occur through the C5 position. This would likely lead to the formation of oligomers or polymers with a different, more complex, and less regular structure compared to unsubstituted polypyrrole. researchgate.net

Advanced Applications of 2 2 Trifluoromethoxy Phenyl Pyrrole and Its Derivatives

Applications in Advanced Materials Science

The pyrrole (B145914) ring is an electron-rich aromatic system that serves as a fundamental component in a wide array of functional materials. researchgate.net When combined with a phenyl ring substituted with a trifluoromethoxy group, the resulting molecular architecture offers a powerful tool for designing materials with tailored properties for advanced applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of pyrrole are widely investigated for their potential in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.comnih.gov The performance of an OLED is fundamentally linked to the electronic properties of its constituent organic materials, which form the emissive and charge-transport layers. jmaterenvironsci.com The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the efficiency of charge injection and recombination, which ultimately leads to light emission. jmaterenvironsci.com

The incorporation of the trifluoromethoxy)phenyl moiety into pyrrole-based structures provides a strategic approach to modulate these energy levels. The potent electron-withdrawing character of the trifluoromethoxy group can stabilize both the HOMO and LUMO levels. This stabilization can be advantageous for several reasons:

Improved Charge Injection: By tuning the HOMO/LUMO levels to better match the work functions of the device's electrodes, the energy barrier for injecting electrons and holes into the organic layers can be reduced, leading to higher efficiency.

Color Tuning: The energy gap between the HOMO and LUMO levels dictates the color of the emitted light. jmaterenvironsci.com Modifying the electronic nature of substituents on the pyrrole-phenyl backbone allows for the systematic tuning of the emission spectrum, enabling the design of emitters for specific colors, including the highly sought-after pure blue. nih.govmdpi.com

Enhanced Stability: Fluorinated organic materials often exhibit greater thermal and electrochemical stability, which can contribute to longer operational lifetimes for OLED devices.

Research on related thienopyrroledione (TPD) derivatives has demonstrated their utility as emissive materials in OLEDs, achieving significant luminance and efficiency. nih.gov For example, OLEDs using TPD derivatives have reached luminances up to 1729 cd/m² and external quantum efficiencies of 1.5%. nih.gov These findings underscore the potential of similar pyrrole-based systems, where the trifluoromethoxy group could further enhance performance.

Organic Semiconductors and Field-Effect Transistors

π-conjugated materials based on pyrrole are prime candidates for the active layer in organic field-effect transistors (OFETs) due to their excellent semiconducting properties. researchgate.netacs.org The mobility of charge carriers (electrons and holes) through the semiconductor is a key performance metric for OFETs. This mobility is influenced by the molecular structure, solid-state packing, and electronic properties of the material.

The trifluoromethoxy group can play a crucial role in designing high-performance organic semiconductors:

Energy Level Modulation: As in OLEDs, the electron-withdrawing -OCF₃ group lowers the HOMO and LUMO energy levels. mdpi.com This can switch the material's behavior from p-type (hole-transporting) to n-type (electron-transporting) or create ambipolar materials that can transport both, which is desirable for complementary logic circuits.

Intermolecular Interactions: Fluorine-containing groups can promote favorable intermolecular interactions, such as π-π stacking, which create efficient pathways for charge transport between adjacent molecules in the solid state.

Solution Processability: The lipophilic nature of the trifluoromethoxy group can enhance the solubility of the organic semiconductor in common solvents, making them suitable for low-cost, large-area fabrication techniques like spin-coating and inkjet printing.

Studies on diketopyrrolopyrrole (DPP) derivatives, which share a similar core structure, have shown that modifying the flanking aromatic groups is a powerful strategy. For instance, a DPP derivative featuring a trifluoromethylphenyl group was synthesized and characterized as an organic semiconductor for use in OTFTs. ingentaconnect.com This highlights the successful incorporation of fluorinated phenyl groups to create functional semiconductor materials. ingentaconnect.comfrontiersin.org

Fluorescent Probes and Sensors for Chemical Detection

Fluorescent sensors are powerful tools for detecting and quantifying trace amounts of specific analytes. The design of these sensors often involves a fluorophore (the light-emitting component) linked to a recognition site that selectively interacts with the target analyte. This interaction triggers a change in the fluorescence signal (e.g., intensity or color), allowing for detection. nih.gov

Pyrrole-based structures, particularly diketopyrrolopyrroles (DPPs), are excellent fluorophores due to their high fluorescence quantum yields and good photostability. rsc.orgresearchgate.net By functionalizing the 2-[2-(trifluoromethoxy)phenyl]pyrrole scaffold, it is possible to develop novel fluorescent probes. The trifluoromethoxy group itself can influence the photophysical properties, shifting the absorption and emission wavelengths.

Potential sensing applications could be designed based on established mechanisms:

Anion Sensing: The N-H proton of the pyrrole ring can act as a hydrogen-bond donor, forming the basis for anion sensors, particularly for fluoride. rsc.org Upon binding, the electronic properties of the pyrrole ring are perturbed, leading to a detectable change in fluorescence.

pH Sensing: The acidity of the pyrrole N-H can be tuned by substituents. Deprotonation in basic conditions alters the conjugation of the system, causing significant changes in absorption and fluorescence, which can be used to measure pH. rsc.orgresearchgate.net

Analyte-Specific Recognition: By attaching specific receptor groups to the pyrrole-phenyl core, sensors for a wide range of analytes, such as metal ions or nitroaromatic compounds, could be developed. nih.govlnu.edu.cn The trifluoromethoxy group can help in fine-tuning the sensitivity and selectivity of the probe.

Catalysis and Ligand Design for Transition Metal Complexes

The development of new ligands is central to advancing transition metal catalysis. Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. Pyrrole-containing molecules can act as effective ligands for various transition metals.

Derivatives of this compound represent a class of ligands where the electronic properties can be precisely controlled. The trifluoromethoxy group, being a strong electron-withdrawing substituent, can significantly influence the electron density on the pyrrole ring and, consequently, the donor properties of the ligand. This electronic tuning is critical in optimizing catalytic cycles. For example, in reductive elimination steps, a more electron-deficient ligand can facilitate the reaction, leading to a faster turnover.

Research has shown that trifluoromethyl-substituted phosphine (B1218219) ligands on ruthenium complexes can impact photoinduced ligand exchange rates and enhance cytotoxic activity against cancer cells, demonstrating the profound effect of fluorine-containing substituents on the properties of a metal complex. rsc.org Similarly, trifluoromethyl groups have been incorporated into cyclopentadienyl (B1206354) ligands to modify the properties of the resulting metal complexes. acs.org This principle can be extended to trifluoromethoxy-substituted phenyl-pyrrole ligands for applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. nih.govbeilstein-journals.org

Photochromic and Electrochromic Materials Development

Electrochromic materials are compounds that reversibly change color in response to an applied electrical potential. They are the active components in smart windows, self-dimming mirrors, and low-power displays. Conducting polymers are a major class of electrochromic materials, and polymers based on pyrrole and thiophene (B33073) are widely studied. yuntech.edu.twmdpi.com

The trifluoromethoxy)phenyl]pyrrole unit is a particularly promising building block for electrochromic polymers. Research has focused on polymers derived from 2,5-di(thiophen-2-yl)-1-(4-(trifluoromethoxy)phenyl)pyrrole (TTPP). mdpi.comresearchgate.net The trifluoromethoxy substituent plays a key role in the performance of these materials. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ substituent lowers the HOMO and LUMO energy levels of the polymer. This modification directly impacts the polymer's redox potentials and its color in different oxidation states. mdpi.comresearchgate.net

Multi-Color Electrochromism: The homopolymer, PTTPP, exhibits multiple colors, transitioning from grayish-yellow in its neutral (reduced) state to grayish-blue and then bluish-violet as it is oxidized. mdpi.comresearchgate.net

Device Performance: When incorporated as the anodic layer in an electrochromic device (ECD), the PTTPP polymer demonstrates high performance. Copolymers of TTPP with other monomers like dithienylcarbazole (DTC) and dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have also been synthesized, showing enhanced properties. mdpi.comresearchgate.net

The table below summarizes the key electrochromic properties of PTTPP and its copolymers. mdpi.comresearchgate.net

Polymer FilmColors (Neutral → Oxidized)Optical Contrast (ΔT%)Wavelength (nm)Coloration Efficiency (η) (cm²/C)
PTTPPGrayish-Yellow → Grayish-Blue → Bluish-Violet24.5%1050379.64
P(TTPP-co-DTC)-49.0%916-
P(TTPP-co-DTP)-53.8%1302-

In the realm of photochromic materials, which change color upon exposure to light, pyrrole-based systems like pyrrolo-[3,2-b]pyrroles have shown promise for the visual detection of halocarbons. researchgate.net The introduction of a trifluoromethoxy group could be used to tune the light absorption properties and the stability of the different colored states, potentially leading to new photo-responsive materials.

Precursors in Complex Chemical Synthesis

The this compound scaffold is a versatile intermediate for the construction of more complex, multi-cyclic heterocyclic compounds. The pyrrole ring and the substituted phenyl ring can undergo a variety of chemical transformations, allowing for the elaboration of the core structure.

A key application is in the synthesis of linked heteroaromatic systems, which are of interest in medicinal chemistry and materials science. nih.gov For example, 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole has been used as a starting material to synthesize a range of 3-(2-R-thiazol-4-yl)-1H-pyrroles. nih.gov

The synthesis proceeds in several steps:

Paal-Knorr Reaction: The initial pyrrole ring is formed by reacting 4-trifluoromethoxyaniline with 2,5-hexanedione. nih.gov

Acylation: A chloroacetyl group is introduced onto the pyrrole ring. This reactive group is a key handle for further cyclization. nih.gov

Hantzsch Thiazole (B1198619) Synthesis: The chloroacetylpyrrole is then reacted with various thioamides or thioureas to construct the thiazole ring, yielding the final three-ring A-B-C type fluoroheterocyclic systems. nih.govorganic-chemistry.orgnih.govresearchgate.net

This synthetic strategy demonstrates the utility of the (trifluoromethoxy)phenyl]pyrrole core as a robust platform for building molecular complexity, providing access to novel compounds with potential applications in drug discovery and other fields. nih.gov

Future Research Directions and Perspectives for 2 2 Trifluoromethoxy Phenyl Pyrrole

Development of Novel Synthetic Routes with Enhanced Sustainability

While classical methods like the Paal-Knorr synthesis are effective for creating pyrrole (B145914) rings, future research will likely focus on developing more sustainable and efficient synthetic protocols for 2-[2-(Trifluoromethoxy)phenyl]pyrrole. nih.govnih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, will guide these efforts. conicet.gov.ar

Key research objectives in this area include:

Heterogeneous Catalysis: Investigating the use of solid-supported catalysts that can be easily recovered and reused, minimizing waste and simplifying purification processes. nih.gov

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single reaction vessel, which reduces reaction time, energy consumption, and waste generation. nih.govuctm.edu

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reaction rates and improve yields, often under solvent-free conditions. conicet.gov.arcwejournal.org

Flow Chemistry: Developing continuous flow processes using microreactors, which can offer enhanced safety, precise control over reaction parameters, and easier scalability compared to batch processes. acs.org

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantages
Heterogeneous Catalysis Use of solid, reusable catalysts (e.g., zeolites, functionalized nanoparticles). Easy catalyst separation, reduced waste, potential for continuous processes. nih.gov
Microwave-Assisted Synthesis Employing microwave energy to rapidly heat reaction mixtures. Shorter reaction times, increased yields, improved purity. cwejournal.org
Flow Chemistry/Microreactors Performing synthesis in a continuous flow system with small reactor volumes. Enhanced safety and control, rapid optimization, scalable production. acs.org

| Solvent-Free Reactions | Conducting reactions without a solvent, often by heating a mixture of reactants. | Reduced environmental impact, simplified workup, cost savings. uctm.edu |

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of reaction mechanisms and kinetics is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable for this purpose.

Future research could employ:

In-situ Infrared (IR) Spectroscopy: This technique can track the concentration changes of reactants, intermediates, and products throughout a reaction, providing critical data for kinetic modeling and mechanism elucidation. globethesis.com

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for non-invasive, real-time analysis of reaction mixtures. rsc.org It can provide detailed structural information on transient intermediates and help identify impurity formation pathways. rsc.org The presence of fluorine in the trifluoromethoxy group makes ¹⁹F NMR a particularly sensitive and specific probe for monitoring the reaction. magritek.com

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring

Technique Information Gained Application to this compound Synthesis
In-situ Mid-IR Real-time concentration profiles of reactants, intermediates, and products. Kinetic analysis, identification of transient species, optimization of reaction conditions. globethesis.com
FlowNMR (¹H, ¹³C, ¹⁹F) Detailed structural information, quantification of all species in the reaction mixture. Mechanistic insight, monitoring of impurity formation, precise determination of reaction endpoints. rsc.orgrsc.org

| Raman Spectroscopy | Vibrational information complementary to IR, often suitable for aqueous systems. | Monitoring reactions in various solvent systems, structural analysis of intermediates. rsc.org |

Deeper Computational Insight into Structure-Property Relationships

Computational chemistry offers a powerful means to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, density functional theory (DFT) and other quantum chemical methods can provide profound insights into its structure-property relationships. researchgate.netnih.gov

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barrier between the phenyl and pyrrole rings, which influences crystal packing and intermolecular interactions. rsc.org

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the molecule's electronic behavior, such as its potential as a semiconductor or in optical applications. researchgate.net

Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in the interpretation of experimental data and confirm structural assignments. researchgate.netresearchgate.net

Reactivity and Mechanism: Modeling reaction pathways to understand the roles of catalysts and predict the regioselectivity of further functionalization reactions.

The trifluoromethoxy group's strong electron-withdrawing nature and steric bulk are expected to significantly influence the molecule's electronic landscape and physical properties, making computational studies particularly valuable. mdpi.commdpi.com

Design and Synthesis of Advanced Materials with Tunable Properties

The unique electronic and physical characteristics of this compound make it an attractive building block for the creation of novel organic materials. Pyrrole-based systems are integral to materials science, finding use as conductive polymers, organic semiconductors, and fluorescent dyes. researchgate.netresearchgate.net

Future research could focus on:

Organic Electronics: Incorporating the molecule into the structure of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). The trifluoromethoxy group can enhance solubility and influence molecular packing, which are critical for device performance. researchgate.net

Functional Polymers: Polymerizing this compound or its derivatives to create polymers with tailored properties. These materials could have applications as corrosion inhibitors, coatings for semiconductors, or components in batteries. researchgate.net

Fluorophores and Sensors: Exploring the photophysical properties of the compound and its derivatives. The rigid structure and presence of heteroatoms could lead to interesting fluorescence behavior, potentially applicable in chemosensors or bioimaging. rsc.org

Nanocomposites: Functionalizing graphene or other nanomaterials with this compound to improve their dispersion in polymer matrices and create nanocomposites with enhanced mechanical or electronic properties. mdpi.com

Investigation of Emerging Applications in Specialized Chemical Fields

Beyond materials science, the structural motifs within this compound suggest potential applications in other specialized areas of chemistry. The trifluoromethoxy group is increasingly recognized for its ability to enhance the efficacy of bioactive molecules. mdpi.com

Promising avenues for investigation include:

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Phenylpyrrole structures are found in various pharmaceuticals, and the trifluoromethoxy group can improve pharmacokinetic properties. alliedacademies.orgscispace.com It could be explored as a precursor for inhibitors of specific enzymes or receptor antagonists. nih.gov

Agrochemicals: Many modern pesticides and herbicides contain fluorinated heterocyclic structures. mdpi.comresearchgate.net The biological activity of this compound and its derivatives could be screened against various agricultural pests and pathogens.

Organocatalysis: The pyrrole nitrogen and the aromatic system could be functionalized to create novel organocatalysts for asymmetric synthesis or other chemical transformations.

The exploration of these diverse applications will depend on a thorough understanding of the compound's reactivity, stability, and inherent physical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(trifluoromethoxy)phenyl]pyrrole, and how can reaction conditions be tailored to improve yields?

  • Methodology : The synthesis of pyrrole derivatives often involves cyclization reactions or functional group transformations. For example, heating 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid in acetic anhydride produces acetylated derivatives (e.g., compound 4 ), followed by hydrolysis to yield the core pyrrole structure 5a . Substitutions (e.g., with methyl iodide or benzyl chloride) introduce N-alkyl groups (5b-c ) . Key factors include solvent choice (e.g., acetic anhydride for acetylation), temperature control (reflux conditions), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction progress.
Reaction StepReagents/ConditionsProductYield (%)Reference
AcetylationAcetic anhydride, heat4 ~75
HydrolysisAqueous NaOH, reflux5a 82
N-AlkylationMethyl iodide, K₂CO₃5b 68

Q. How can advanced spectroscopic techniques confirm the structural integrity of this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrrole and phenyl rings. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR shifts (δ −55 to −58 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming fused-ring systems (e.g., furo[3,2-b]pyrrole derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae, particularly for halogenated or fluorinated derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in substituent effects on pyrrole ring reactivity?

  • Methodology : Comparative studies using electron-withdrawing (e.g., trifluoromethoxy) vs. electron-donating groups (e.g., methoxy) reveal electronic effects. For instance, trifluoromethoxy groups deactivate the pyrrole ring, reducing electrophilic substitution rates. Contrasting reactivity data from alkylation (e.g., 5b-c vs. benzofuropyrroles) can be analyzed via Hammett plots or computational DFT calculations to quantify substituent effects . Discrepancies may arise from steric hindrance or solvent polarity, requiring controlled experiments with standardized substrates.

Q. How can the neuroprotective potential of this compound derivatives be evaluated using in vitro models?

  • Methodology :

  • Cell Viability Assays : Pre-treat PC12 cells with derivatives (e.g., 10–100 µM), followed by 6-OHDA exposure. Use MTT assays to quantify cell survival .

  • Oxidative Stress Markers : Measure ROS generation (DCFH-DA fluorescence) and lipid peroxidation (MDA levels) to assess antioxidant activity .

  • Apoptosis Pathways : Western blotting for caspase-3, Bax/Bcl-2 ratios, and Annexin V/PI staining differentiate necrotic vs. apoptotic pathways .

    Assay TypeKey ParametersOutcome (Example)Reference
    MTTIC₅₀ (µM)25.3 ± 1.2 (Compound A)
    ROS Inhibition% Reduction vs. Control42% at 50 µM

Q. What computational methods predict regioselectivity in electrophilic substitutions on the pyrrole ring?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify nucleophilic sites. For example, C-3 in this compound may show higher reactivity due to resonance stabilization by the phenyl group. Compare calculated transition-state energies for bromination or nitration at C-3 vs. C-5 positions . Validate predictions with experimental regioselectivity data from halogenation reactions.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for N-substituted derivatives of this compound?

  • Analysis : Disparities arise from competing side reactions (e.g., over-alkylation or ring-opening). For example, benzyl chloride may yield lower yields (<60%) compared to methyl iodide due to steric bulk, as observed in 5b-c synthesis . Optimization strategies include:

  • Using phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity.
  • Lowering reaction temperatures to minimize decomposition.
    • Validation : Replicate reactions under inert atmospheres (N₂/Ar) and monitor intermediates via LC-MS .

Methodological Gaps and Recommendations

  • Gap : Limited data on enantioselective synthesis of chiral pyrrole derivatives.
  • Recommendation : Explore asymmetric catalysis (e.g., chiral palladium complexes) for N-arylations, leveraging fluorinated auxiliaries to induce chirality .

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